molecular formula C20H18F3N3O3S B2707536 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 1351635-19-2

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No. B2707536
CAS RN: 1351635-19-2
M. Wt: 437.44
InChI Key: KLBNEAKGCXHMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18F3N3O3S and its molecular weight is 437.44. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A variety of studies have synthesized derivatives of azetidinones and oxadiazoles, focusing on their antimicrobial and antifungal properties. For instance, Prajapati and Thakur (2014) synthesized novel azetidinones that exhibited significant antibacterial and antifungal activities (Prajapati & Thakur, 2014). Similarly, derivatives containing 1,3,4-oxadiazole moieties have been noted for their good antifungal activities against various plant pathogenic fungi, with some showing superiority over commercial fungicides (Xu et al., 2011).

Antitubercular Activity

Research by Kumar et al. (2013) on novel sulfonyl derivatives demonstrated moderate to significant antibacterial and antifungal activities, with certain compounds identified as excellent antitubercular molecules when compared with the first-line drug isoniazid (Kumar, Prasad, & Chandrashekar, 2013).

Biological and Pharmacological Evaluation

The synthesis and evaluation of sulfone derivatives containing 1,3,4-oxadiazole moieties have been explored for their potential in developing new pharmacological agents. For example, Xu et al. (2012) synthesized sulfone derivatives with significant in vitro antibacterial bioactivities against tobacco bacterial wilt, showcasing their potential as bactericides for plants (Xu et al., 2012).

Solvatochromic and Fluorescent Probes

Derivatives with sulfonyl groups and 1,3,4-oxadiazole units have been studied for their solvatochromic properties, suggesting their application as fluorescent probes in medicine and biology. Diwu et al. (1997) highlighted the solvent-dependent fluorescence of certain compounds, useful for developing ultrasensitive fluorescent molecular probes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-12-6-7-13(2)17(8-12)30(27,28)26-10-15(11-26)19-24-18(25-29-19)14-4-3-5-16(9-14)20(21,22)23/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBNEAKGCXHMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

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